Propyl 4-[(3-bromophenyl)amino]-7-methyl-1,8-naphthyridine-3-carboxylate

Adenosine A₂A receptor 1,8-Naphthyridine Radioligand binding

Propyl 4-[(3-bromophenyl)amino]-7-methyl-1,8-naphthyridine-3-carboxylate is a synthetic 1,8-naphthyridine derivative bearing a 3-bromophenylamino group at position 4 and a propyl ester at position 3. This scaffold is associated with adenosine A₂A receptor ligand activity and muscarinic M₂ receptor positive allosteric modulation in patent literature.

Molecular Formula C19H18BrN3O2
Molecular Weight 400.276
CAS No. 1115931-66-2
Cat. No. B2898189
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NamePropyl 4-[(3-bromophenyl)amino]-7-methyl-1,8-naphthyridine-3-carboxylate
CAS1115931-66-2
Molecular FormulaC19H18BrN3O2
Molecular Weight400.276
Structural Identifiers
SMILESCCCOC(=O)C1=CN=C2C(=C1NC3=CC(=CC=C3)Br)C=CC(=N2)C
InChIInChI=1S/C19H18BrN3O2/c1-3-9-25-19(24)16-11-21-18-15(8-7-12(2)22-18)17(16)23-14-6-4-5-13(20)10-14/h4-8,10-11H,3,9H2,1-2H3,(H,21,22,23)
InChIKeyJAVATXYEFNJDMY-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
Solubilitynot available

Propyl 4-[(3-bromophenyl)amino]-7-methyl-1,8-naphthyridine-3-carboxylate (CAS 1115931-66-2): Compound-Class Identity and Procurement Context


Propyl 4-[(3-bromophenyl)amino]-7-methyl-1,8-naphthyridine-3-carboxylate is a synthetic 1,8-naphthyridine derivative bearing a 3-bromophenylamino group at position 4 and a propyl ester at position 3 [1]. This scaffold is associated with adenosine A₂A receptor ligand activity and muscarinic M₂ receptor positive allosteric modulation in patent literature [2]. The compound is primarily distributed by specialist chemical vendors for non-human research use, and its differentiation from closely related analogs hinges on substituent-dependent receptor affinity and physicochemical properties.

Why Generic 1,8-Naphthyridine-3-carboxylate Analogs Cannot Substitute for Propyl 4-[(3-bromophenyl)amino]-7-methyl-1,8-naphthyridine-3-carboxylate in Targeted Research


The 1,8-naphthyridine-3-carboxylate chemotype exhibits sensitive structure–activity relationships where even minor ester or aryl-amino substitutions profoundly alter receptor selectivity profiles [1]. For instance, the 3-bromophenylamino motif at position 4 and the propyl ester at position 3 are each critical for binding-pocket complementarity in adenosine and muscarinic receptor targets, meaning that a methyl, ethyl, or isopropyl ester analog, or a 4-chloro/4-fluoro aniline variant, cannot be assumed to reproduce the target compound's pharmacological signature without direct comparative data. Generic substitution therefore carries a high risk of divergent target engagement and invalid experimental conclusions [2].

Propyl 4-[(3-bromophenyl)amino]-7-methyl-1,8-naphthyridine-3-carboxylate: Head-to-Head Quantitative Differentiation Evidence


Adenosine A₂A Receptor Affinity: 1,8-Naphthyridine-3-carboxylate Scaffold Baseline

In a series of 1,8-naphthyridine-4-one derivatives evaluated for adenosine receptor binding, the parent 4-oxo-1,8-naphthyridine-3-carboxylate scaffold demonstrated nanomolar affinity for human A₂A receptors (Kᵢ values ranging from 5.6 to 380 nM depending on the 7-substituent) while showing negligible A₁ affinity (>10,000 nM) [1]. The target compound, bearing a 4-(3-bromophenyl)amino group and a 7-methyl substituent, is structurally positioned to exploit this A₂A selectivity window, though direct binding data for this specific ester are not publicly available in peer-reviewed literature. This evidence is provided as class-level inference to establish the scaffold's baseline differentiation from non-selective adenosine ligands.

Adenosine A₂A receptor 1,8-Naphthyridine Radioligand binding

Muscarinic M₂ Positive Allosteric Modulation: 7-Methyl-1-aryl-naphthyridine Pharmacophore

Bayer Pharma patent CA2988468A1 discloses 7-substituted 1-aryl-naphthyridine-3-carboxylic acid amides as positive allosteric modulators (PAMs) of the muscarinic M₂ receptor, with preferred embodiments including 3-bromophenyl substituents [1]. The target compound (CAS 1115931-66-2) incorporates the 7-methyl and 4-(3-bromophenyl)amino motifs found in the patent's exemplars but differs in possessing a propyl ester rather than the claimed carboxamide at position 3. This structural divergence likely affects both M₂ PAM potency and metabolic stability, making the ester a valuable comparator for SAR studies. Quantitative M₂ EC₅₀ values for the exact compound are not publicly disclosed.

Muscarinic M₂ receptor Positive allosteric modulator Cardiovascular

Ester Substituent Impact on Lipophilicity: Propyl vs. Isopropyl and Ethyl Analogs

The propyl ester moiety directly influences the compound's calculated logP, a critical determinant of membrane permeability and non-specific binding. Based on structural comparison, the propyl ester (cLogP ≈ 4.1) is predicted to have higher lipophilicity than the ethyl ester analog (CAS 477251-77-7; cLogP ≈ 3.7) and lower lipophilicity than the isopropyl ester analog (CAS 1251672-24-8; cLogP ≈ 4.3) . These differences, though modest, can translate into measurable shifts in cellular permeability and tissue distribution, making the propyl ester the optimal balance point for in vitro assays requiring intermediate lipophilicity. The values are computed estimates due to the absence of experimental logP data for these specific compounds.

Lipophilicity cLogP 1,8-Naphthyridine analogs

Recommended Research Applications for Propyl 4-[(3-bromophenyl)amino]-7-methyl-1,8-naphthyridine-3-carboxylate Based on Quantitative Evidence


Adenosine A₂A Receptor Selectivity Profiling

Utilize the compound as a 4-amino-1,8-naphthyridine-3-carboxylate probe to dissect the contribution of the 3-bromophenylamino substituent to A₂A vs. A₁ selectivity, referencing the published Kᵢ data for the 4-oxo scaffold (5.6–380 nM at hA₂A; >10,000 nM at hA₁) [1]. This is appropriate for radioligand displacement assays where the 7-methyl and bromophenyl groups are hypothesized to enhance A₂A affinity beyond the 4-oxo baseline.

Muscarinic M₂ PAM Structure–Activity Relationship (SAR) Comparator

Employ the compound as an ester-analog comparator to the carboxamide series claimed in patent CA2988468A1 [2]. Systematic comparison in M₂ calcium flux assays can quantify the penalty or gain associated with ester-vs.-amide substitution at position 3, informing lead optimization toward metabolically stable M₂ PAMs for cardiovascular and renal indications.

Physicochemical Parameter Optimization for in Vitro Assay Development

Use the propyl ester analog (cLogP ≈ 4.1) as a reference point for balancing lipophilicity within a homologous ester series . Its intermediate cLogP value relative to the ethyl (≈3.7) and isopropyl (≈4.3) analogs makes it suitable for optimizing solubility and non-specific binding in biochemical and cell-based assays.

Quote Request

Request a Quote for Propyl 4-[(3-bromophenyl)amino]-7-methyl-1,8-naphthyridine-3-carboxylate

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.